(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene
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Overview
Description
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a white to yellow solid that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene typically involves the reaction of 4-chloro-3-trifluoromethylbenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane or chloroform, at a temperature range of 0-50°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, while oxidation can produce sulfonic acids.
Scientific Research Applications
(4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-trifluoromethylbenzene: A precursor in the synthesis of (4-Chloro-3-trifluoromethyl)phenylsulfonylbenzene.
4-Chloro-3-trifluoromethylphenyl isocyanate: Used in the synthesis of urethanes and other nitrogen-containing compounds.
4-Chloro-3-trifluoromethylphenylamine: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its sulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of sulfonamide-based drugs and other specialty chemicals.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-chloro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-12-7-6-10(8-11(12)13(15,16)17)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLLBPDEOIZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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